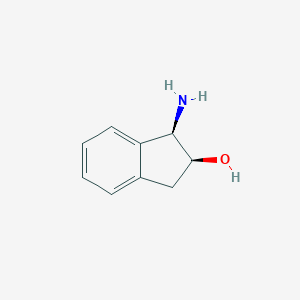

(1R,2S)-1-amino-2-indanol

Descripción general

Descripción

(1R,2S)-1-Amino-2-indanol is a chiral aminopolyol with a bicyclic indane backbone and adjacent amino (-NH₂) and hydroxyl (-OH) groups. Its stereochemistry—cis configuration of the amino and hydroxyl groups—imparts unique spatial and electronic properties, making it a valuable chiral auxiliary in asymmetric synthesis . This compound is widely utilized in the preparation of enantiomerically pure heterocycles (e.g., piperidines, δ-lactams) and pharmaceuticals, including antiviral agents and kinase inhibitors . Its rigid conformation enhances stereocontrol in reactions such as cyclohydrocarbonylation (CHC) and dialkylation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-2-indanol typically involves asymmetric synthesis or resolution of racemic mixtures. One common method is the reduction of 2-indanone using chiral catalysts or reagents to achieve the desired enantiomeric form. Another approach involves the use of chiral auxiliaries or ligands to induce asymmetry during the synthesis.

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric hydrogenation or enzymatic resolution techniques. These methods ensure high enantiomeric purity and yield, making the compound suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-1-amino-2-indanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted amino alcohols, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

HIV Protease Inhibitors

One of the most notable applications of (1R,2S)-1-amino-2-indanol is in the synthesis of HIV protease inhibitors. The compound acts as a chiral ligand that facilitates the creation of potent inhibitors used in antiretroviral therapy. For instance, it has been utilized in the development of indinavir, a well-known protease inhibitor that plays a critical role in the treatment of HIV/AIDS .

Chiral Auxiliaries

This compound is employed as a chiral auxiliary in various asymmetric synthesis processes. It has been shown to enhance enantioselectivity in reactions such as the addition of amide homoenolates to aldehydes . This property makes it valuable for synthesizing complex molecules with specific stereochemical configurations.

Asymmetric Reduction Reactions

The compound has been used as a catalyst in the asymmetric reduction of prochiral ketones using borane reagents. This application highlights its effectiveness in producing enantiomerically pure products, which is essential for developing pharmaceuticals with desired biological activity .

Oxazaborolidine Catalysts

This compound can be transformed into oxazaborolidine catalysts that are capable of catalyzing various asymmetric transformations with high enantioselectivity. These catalysts are particularly useful for reactions involving aromatic ketones .

Vibrational Circular Dichroism Spectroscopy

Recent studies have employed vibrational circular dichroism spectroscopy to investigate the hydrogen-bonding interactions of this compound in solution. The findings revealed insights into its conformational preferences and interactions with solvents, which are crucial for understanding its reactivity and stability .

Synthesis Pathways

Research has detailed various synthetic pathways for obtaining this compound from simpler precursors. Notably, methods involving enzymatic reductions using baker's yeast and Pseudomonas putida have been reported to yield high enantiomeric excesses . These methods offer environmentally friendly alternatives to traditional chemical synthesis.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (1R,2S)-1-amino-2-indanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Stereoisomers of 1-Amino-2-Indanol

The stereochemical variations among 1-amino-2-indanol isomers significantly influence their reactivity and applications:

Key Findings :

- Reactivity in Imine Formation : (1R,2S) and (1S,2R) isomers react with salicylaldehyde to yield fused 1,3-oxazolidines, while the trans isomer (1R,2R) produces structurally distinct products due to differing hydrogen-bonding patterns .

- Spectroscopic Differentiation : FT-IR spectra of (1R,2S) imines show a characteristic C=N absorption at 1634 cm⁻¹, absent in products from (1R,2R) due to alternative bonding modes .

Comparison with Phenylglycinol

Phenylglycinol, a flexible chiral amino alcohol, is structurally analogous but lacks the rigid indane backbone of this compound:

Mechanistic Insight: The rigidity of this compound enforces a cis arrangement of reactive groups, minimizing competing pathways and enhancing enantioselectivity .

Comparison with Other Chiral Amino Alcohols

cis-1-Amino-2-Indanol vs. trans-1-Amino-2-Indanol

- Synthesis : trans isomers are synthesized via kinetic resolution (e.g., Kawabata’s enantioselective acylation), while cis isomers like (1R,2S) are obtained via diastereomeric salt formation with resolving agents (e.g., (S)-2-phenylpropionic acid) .

- Applications : cis isomers are preferred in asymmetric catalysis, whereas trans isomers are used in studies of hydrogen-bonded supramolecular structures .

Comparison with (1S,2S)-1-Amino-2-Indanol

- Enantiomeric Purity : (1S,2S) is synthesized via chemical separation (e.g., digestion with heptane/propionitrile) and exhibits distinct NMR and X-ray diffraction profiles .

- Thermal Stability : (1R,2S) has a melting point of 116°C , while (1S,2S) is reported as a crystalline powder with similar thermal stability .

Actividad Biológica

(1R,2S)-1-amino-2-indanol, also known as cis-1-amino-2-indanol, is a chiral compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly as a precursor for HIV protease inhibitors and its role in asymmetric synthesis.

This compound is characterized by its bicyclic structure, featuring both an amino group and a hydroxyl group. Its molecular formula is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. The compound is typically found as a white to light yellow crystalline powder .

1. HIV Protease Inhibitors

One of the most notable applications of this compound is in the synthesis of potent HIV-1 protease inhibitors. The compound serves as a key building block in the preparation of various peptides that inhibit HIV-1 protease, an essential enzyme for viral replication. The structural properties of this compound enable effective interaction with biological targets, making it valuable in antiviral therapies .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| HIV-1 Protease Inhibition | Acts as a precursor for potent peptides that inhibit HIV-1 protease. |

| Chiral Ligand | Functions as a chiral auxiliary in asymmetric synthesis and catalytic reactions. |

| Asymmetric Reduction | Used in the enantioselective reduction of prochiral ketones with boranes. |

2. Asymmetric Synthesis

This compound plays a crucial role as a chiral ligand in asymmetric synthesis. Its rigid cyclic structure allows it to be utilized effectively in various reactions, including diastereoselective enolate alkylation and reduction processes. This capability is particularly significant in the synthesis of complex organic molecules where stereochemistry is paramount .

Case Study 1: Synthesis of Indinavir

Indinavir sulfate (Crixivan) is a well-known HIV protease inhibitor that was developed using this compound as a critical intermediate. Research indicated that this compound facilitated the formation of oxazaborilidine catalysts which are more efficient than other chiral amines in the enantioselective reduction of carbonyl compounds . The successful application of this compound in this context highlights its importance in pharmaceutical development.

Case Study 2: Asymmetric Catalysis

A study explored the use of this compound-derived ligands in asymmetric catalysis. The findings demonstrated that these ligands significantly enhanced reaction selectivity and yield when applied to various substrates . This underscores the compound's versatility and effectiveness in promoting desired chemical transformations.

Research Findings

Recent studies have focused on optimizing the synthesis pathways for this compound to enhance yield and purity. Various methodologies have been employed, including enzymatic resolutions and chemical transformations involving epoxides and azides . These advancements not only improve the accessibility of this compound but also expand its potential applications in medicinal chemistry.

Q & A

Q. Synthesis and Stereochemical Control

Basic Question: Q. What are the common synthetic routes to enantiomerically pure (1R,2S)-1-amino-2-indanol? The synthesis typically involves biocatalytic or chemocatalytic strategies. For example, Pseudomonas putida catalyzes the dihydroxylation of indene to form (1S,2R)-indane-1,2-diol, which is subsequently oxidized to α-hydroxyindanone and then subjected to a Ritter reaction for stereospecific amination . Alternatively, enantioselective epoxidation of indene using Jacobsen’s Mn-(salen) catalyst enables chirality transfer during hydrolysis, yielding (1S,2R)-1-amino-2-indanol with high enantiomeric excess (ee) .

Advanced Question: Q. How can stereochemical purity be maintained during the synthesis of this compound? Key factors include:

- Additive Engineering : γ-Cyclodextrin selectively binds the desired enantiomer during transaminase-catalyzed reactions, suppressing deamination side reactions and improving ee from 35% to 96% .

- Resolution Techniques : Sodium salt formation with resolving agents like (S)-2-phenylpropionic acid induces selective crystallization, enabling isolation of enantiopure this compound with 35% yield .

- Enzymatic Optimization : ω-Transaminases (e.g., from Vibrio fluvialis) coupled with prolonged reaction times enhance kinetic resolution by favoring (1S,2R)-indane-1,2-diol formation via cis-glycol dehydrogenase activity .

Q. Catalytic Applications

Basic Question: Q. How is this compound used as a chiral ligand in asymmetric catalysis? It serves as a rigid, stereochemically defined ligand in transfer hydrogenation. For example, ruthenium complexes of this compound enable asymmetric reduction of aryl ketones with up to 98% ee, leveraging kinetic discrimination of prochiral ketones .

Advanced Question: Q. Can this compound be applied in multi-step catalytic cascades? Yes. In the synthesis of Fluoxetine hydrochloride, it catalyzes the asymmetric reduction of aromatic ketones using dimethyl sulfide borane (DMSB), achieving high enantioselectivity while simultaneously reducing nitriles to amines in a single step .

Q. Analytical and Mechanistic Studies

Basic Question: Q. What spectroscopic methods are used to characterize this compound derivatives? FT-IR is critical for distinguishing products. For instance, Schiff bases derived from salicylaldehyde show a C=N stretch at 1634 cm⁻¹, while fused oxazolidines lack this absorption, confirming cyclization .

Advanced Question: Q. How can reaction mechanisms involving this compound be elucidated? Combined experimental and computational approaches are used. For example, kinetic studies of transfer hydrogenation reveal thermodynamic control in reverse reactions, while density functional theory (DFT) models explain enantioselectivity via steric and electronic interactions in transition states .

Q. Biocatalytic vs. Chemocatalytic Approaches

Basic Question: Q. What are the advantages of biocatalysis over traditional methods for synthesizing this compound? Biocatalysis offers higher stereoselectivity under mild conditions. Trichosporon cutaneum MY1506 reduces indane-1,2-dione to (1S,2R)-indane-1,2-diol with 99% ee, avoiding harsh reagents used in chemocatalytic routes .

Advanced Question: Q. How can chemoenzymatic strategies improve yield in large-scale synthesis? Coupling enzymatic resolution with chemical steps enhances efficiency. For example, Klebsiella terrigena amidase resolves racemic piperazine-2-carboxamide to (S)-piperazine-2-carboxylic acid (99% ee), which is then integrated into indinavir synthesis alongside this compound intermediates .

Q. Pharmacological and Functional Studies

Basic Question: Q. How is this compound evaluated for bioactivity? In vitro assays using cell lines (e.g., CHO-K1) measure receptor activation. For GPR40 agonists, calcium flux assays with aequorin reporters quantify EC₅₀ values, demonstrating compound efficacy .

Advanced Question: Q. What structural modifications enhance the neuroprotective activity of this compound derivatives? Propargylation at the amino group improves blood-brain barrier penetration. For example, mono-propargylated derivatives exhibit enhanced MAO-B inhibition (IC₅₀ < 1 µM), while carbamate derivatives increase metabolic stability .

Q. Resolution of Data Contradictions

Advanced Question: Q. How can conflicting reports on enantioselectivity in indene dihydroxylation be resolved? Re-evaluating reaction conditions clarifies discrepancies. While early studies attributed low ee to non-selective toluene dioxygenase, extended reaction times (>24 h) increase ee to 490% by promoting selective oxidation of (1R,2S)-indane-1,2-diol via cis-glycol dehydrogenase .

Propiedades

IUPAC Name |

(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136030-00-7, 7480-35-5 | |

| Record name | (+)-cis-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136030-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-indanol, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007480355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-indanol, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136030007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1-amino-2,3-dihydro-1H-inden-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71S3J7NU1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZP212ZC8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.